Product packaging for H-Pro-AMC.HBr(Cat. No.:)

H-Pro-AMC.HBr

Cat. No.: B054814
M. Wt: 353.21 g/mol
InChI Key: MMAGBLTXSIXDLZ-YDALLXLXSA-N
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Description

H-Pro-AMC.HBr is a fluorogenic peptide substrate in which the C-terminal amino acid is conjugated to the fluorophore 7-Amino-4-methylcoumarin (AMC). This compound is specifically designed for the continuous, sensitive assay of protease activity, particularly prolyl-specific proteases such as prolyl endopeptidase (PEP) or dipeptidyl peptidase IV (DPP-IV). The mechanism of action relies on the enzymatic cleavage of the amide bond between the proline residue and the AMC fluorophore. Upon cleavage, the AMC group is released, resulting in a significant increase in fluorescence intensity (excitation ~360-380 nm, emission ~440-460 nm). This release allows for the real-time monitoring of enzyme kinetics, determination of kinetic parameters (Km, Vmax, kcat), and high-throughput screening of protease inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17BrN2O3 B054814 H-Pro-AMC.HBr

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3.BrH/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12;/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAGBLTXSIXDLZ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Fluorophore Release and Spectroscopic Considerations for H Gly Pro Amc.hbr

Enzymatic Hydrolysis of H-Gly-Pro-AMC.HBr and Liberation of 7-Amino-4-Methylcoumarin (B1665955) (AMC)

H-Gly-Pro-AMC.HBr is a fluorogenic substrate specifically designed for enzymes like dipeptidyl peptidase IV (DPP-IV), a serine protease that cleaves dipeptides from the N-terminus of polypeptides, particularly where the penultimate residue is proline. aatbio.comdcu.ie The structure of H-Gly-Pro-AMC.HBr consists of a glycyl-proline dipeptide linked to the fluorescent molecule 7-Amino-4-Methylcoumarin (AMC) via an amide bond. cymitquimica.com The hydrobromide salt form of the compound enhances its solubility in aqueous solutions. cymitquimica.com

In its intact, conjugated form, the fluorescence of the AMC moiety is quenched. caymanchem.com The enzymatic activity of DPP-IV targets the amide bond linking the proline residue to the AMC molecule. dcu.ie The hydrolysis of this specific peptide bond by the enzyme results in the cleavage and subsequent release of free AMC. dcu.iecaymanchem.com Once liberated from the dipeptide, the AMC molecule exhibits strong fluorescence. caymanchem.com This enzymatic cleavage is the critical step that transforms the substrate from a non-fluorescent state to a highly fluorescent one, forming the basis of the detection assay. caymanchem.com The rate of AMC release is directly proportional to the enzymatic activity of DPP-IV. prospecbio.com

Quantitative Detection Principles Based on AMC Fluorescence

The principle behind the quantitative detection of enzymatic activity using H-Gly-Pro-AMC.HBr lies in the direct relationship between the amount of liberated AMC and the intensity of its fluorescence. researchgate.net As the enzyme cleaves the substrate, the concentration of free AMC in the solution increases, leading to a proportional rise in fluorescence emission. sigmaaldrich.com This change in fluorescence can be monitored over time using a fluorometer. sigmaaldrich.com

To ensure accurate quantification, a standard curve is typically generated using known concentrations of free AMC. sigmaaldrich.comfishersci.fi This calibration curve plots fluorescence intensity against the corresponding AMC concentration, establishing a linear relationship. sigmaaldrich.comnih.gov By measuring the rate of increase in fluorescence in the experimental sample and comparing it to the standard curve, the rate of the enzymatic reaction can be precisely calculated. sigmaaldrich.com This allows for the determination of enzyme kinetics, the screening of potential enzyme inhibitors, and the measurement of enzyme activity in various biological samples. The high sensitivity of fluorescence spectroscopy makes this method suitable for detecting even low levels of enzyme activity, with some assays capable of detecting DPP-IV activity as low as 3 µU per well. abcam.com

Optimal Excitation and Emission Wavelengths for H-Gly-Pro-AMC.HBr Assays

The detection of the liberated 7-Amino-4-Methylcoumarin (AMC) relies on its characteristic fluorescence properties. Specifically, the molecule absorbs light at a particular wavelength (excitation) and then emits light at a longer wavelength (emission). The optimal wavelengths for excitation and emission are crucial for maximizing the sensitivity and accuracy of the assay.

Upon cleavage from the H-Gly-Pro dipeptide, free AMC displays distinct excitation and emission maxima. caymanchem.com While slight variations are reported across different sources and experimental conditions, the generally accepted optimal wavelengths are in the ultraviolet and blue regions of the electromagnetic spectrum, respectively.

Interactive Data Table: Spectroscopic Properties of AMC

ParameterWavelength Range (nm)Specific Values Reported (nm)
Excitation Maximum (Ex) 340-380341 aatbio.com, 344 fluorofinder.com, 345 caymanchem.com, 351 medchemexpress.comeurogentec.com, 353 eurogentec.com, 360 abcam.com, 380 sigmaaldrich.commedchemexpress.com
Emission Maximum (Em) 430-460430 medchemexpress.comeurogentec.com, 440 fluorofinder.com, 441 aatbio.com, 442 eurogentec.com, 445 caymanchem.com, 450 medchemexpress.com, 460 sigmaaldrich.comabcam.commedchemexpress.com

The range of reported wavelengths can be attributed to factors such as the solvent used, the pH of the buffer, and the specific instrumentation employed for the measurement. fishersci.fimedchemexpress.com For instance, some assay protocols specify an excitation wavelength of 360 nm and an emission wavelength of 460 nm, while others use pairs like 350/450 nm or 340-360 nm for excitation and 440-460 nm for emission. abcam.commedchemexpress.comcaymanchem.com It is standard practice to determine the optimal excitation and emission wavelengths empirically for the specific assay conditions and instrumentation being used to ensure the highest signal-to-noise ratio. dcu.ie

Methodological Design and Optimization for Enzymatic Assays Employing H Gly Pro Amc.hbr

Standardized Protocols for Protease Activity Measurement

Standardized protocols for measuring protease activity with H-Gly-Pro-AMC typically involve the continuous monitoring of AMC release. The assay is initiated by mixing the enzyme source with the substrate in a suitable buffer. cosmobio.co.jpamazonaws.com The resulting increase in fluorescence is measured over time using a fluorometer or a fluorescence microplate reader, commonly with excitation wavelengths around 350-380 nm and emission wavelengths at approximately 450-460 nm. cosmobio.co.jppromega.com.aumedchemexpress.comrndsystems.com

A typical assay setup involves:

Reagent Preparation : A stock solution of H-Gly-Pro-AMC is prepared, often in an organic solvent like DMSO, and then diluted to the desired working concentration in the assay buffer. aatbio.com

Reaction Mixture : The enzyme sample is added to a microplate well containing the assay buffer. The reaction is started by the addition of the H-Gly-Pro-AMC substrate solution. amazonaws.comrndsystems.com

Data Acquisition : Fluorescence is read kinetically over a defined period. rndsystems.com The rate of the reaction is determined from the linear portion of the data plot. cosmobio.co.jpamazonaws.com

To ensure accuracy, control wells are essential. These include a "substrate blank" containing only the substrate and buffer to measure non-enzymatic hydrolysis, and a "positive control" with a known amount of purified enzyme. cosmobio.co.jprndsystems.com Additionally, a specific inhibitor can be used to confirm that the measured activity is attributable to the target enzyme. cosmobio.co.jp

Critical Parameters in Assay Development

The development of a robust and reliable enzymatic assay requires careful optimization of several critical parameters.

Substrate Concentration Titration and Saturation Kinetics

Determining the optimal substrate concentration is a fundamental step in assay development. This is achieved by performing a substrate titration, where the initial reaction velocity is measured at various concentrations of H-Gly-Pro-AMC while keeping the enzyme concentration constant. caymanchem.com The resulting data are then plotted to visualize the relationship between substrate concentration and reaction rate, which typically follows Michaelis-Menten kinetics.

For many assays involving DPP-IV, a final H-Gly-Pro-AMC concentration in the range of 5 µM to 200 µM is often used. cosmobio.co.jpamazonaws.com For instance, one protocol for a DPP-IV drug discovery kit suggests a final concentration of 5 µM for the fluorogenic assay. amazonaws.com Another protocol for biological samples recommends 200 µM. cosmobio.co.jp The Michaelis constant (Km) for H-Gly-Pro-AMC with human recombinant DPP-IV has been reported to be 17.4 µM. caymanchem.com It is often desirable to use a substrate concentration well above the Km value to ensure the reaction rate is near its maximum (Vmax) and is directly proportional to the enzyme concentration. However, excessively high concentrations can sometimes lead to substrate inhibition. medchemexpress.com

Influence of Buffer Systems and pH on Reaction Velocity

The choice of buffer system and the pH of the reaction environment can significantly impact enzyme activity. The optimal pH for an enzyme is the pH at which it exhibits maximum activity, often appearing as a bell-shaped curve on a pH-activity profile. sigmaaldrich.com

For DPP-IV assays using H-Gly-Pro-AMC, a slightly alkaline pH is generally preferred. Common buffers include Tris-HCl and HEPES, with pH values typically ranging from 7.4 to 8.0. caymanchem.compromega.com.aucsic.es For example, a DPP-IV inhibitor screening assay utilizes a 20 mM Tris-HCl buffer at pH 8.0. caymanchem.com Studies on bovine serum DPP-IV have shown that activity can be highly dependent on the specific buffer used, with optimal activity observed between pH 7.5 and 9.0. dcu.ie The enzyme's activity was found to be higher in MOPS buffer at pH 7.5 compared to HEPES or Tris-HCl at similar pH values. dcu.ie It is crucial to select a buffer that not only maintains the desired pH but also does not interfere with the reaction.

Temperature Dependency and Enzyme Stability in Assays

Temperature is a critical parameter that affects both the rate of the enzymatic reaction and the stability of the enzyme. Generally, reaction velocity increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. sigmaaldrich.com

Enzymatic assays with H-Gly-Pro-AMC are frequently performed at 25°C (room temperature) or 37°C. cosmobio.co.jpnih.gov For instance, one study assayed plasma and serum samples at both 25°C and 37°C and found that temperature had little effect on the reaction velocity for these specific samples. cosmobio.co.jp However, another study on bovine serum DPP-IV showed that relative activity increased up to 50°C. dcu.ie The thermal stability of the enzyme is also a key consideration, especially for prolonged incubations. The stability of DPP-IV from different sources can vary; for example, a prolyl dipeptidyl peptidase from Mycobacterium tuberculosis showed remarkable thermostability with a melting temperature of 70.4°C. biorxiv.org Ensuring the enzyme remains stable throughout the assay is paramount for obtaining linear reaction rates. sigmaaldrich.com

Reaction Linearity and Time Course Determination

To accurately quantify enzyme activity, the reaction must be monitored under conditions where the rate is linear with respect to time. This means the product formation is constant over the measurement period. cosmobio.co.jpamazonaws.com It is essential to perform a time course experiment to determine the time frame during which the reaction rate remains linear.

Typically, for DPP-IV assays with H-Gly-Pro-AMC, the reaction is linear for a period ranging from a few minutes to over an hour, depending on the enzyme and substrate concentrations. aatbio.comamazonaws.com One protocol suggests that a time range of 0 to 15 minutes works well for determining a linear reaction rate. amazonaws.com Another source indicates that maximal sensitivity is achieved in 20-30 minutes, with a stable signal. aatbio.com In some cases, particularly with high enzyme concentrations or in complex biological samples like undiluted plasma, substrate depletion can occur, leading to a loss of linearity after a shorter period, for example, around 13 minutes. cosmobio.co.jp Therefore, it is crucial to establish the linear range for each specific experimental setup.

Advanced Assay Formats

Beyond standard kinetic assays, H-Gly-Pro-AMC can be incorporated into more advanced assay formats. These are often designed for high-throughput screening (HTS) of enzyme inhibitors. Homogeneous, "add-mix-measure" assays are particularly popular for HTS due to their simplicity and reduced number of steps. aatbio.com

One advanced format is a coupled-enzyme luminescent assay. In this system, the cleavage of a modified substrate, such as H-Gly-Pro-aminoluciferin, by DPP-IV releases aminoluciferin. promega.com.au This product then serves as a substrate for a luciferase enzyme in the same reaction mixture, generating a light signal that is proportional to the DPP-IV activity. promega.com.aupromega.com These luminescent assays can be significantly more sensitive than fluorescence-based assays. promega.com.aupromega.com

High-Throughput Screening (HTS) Implementations

The properties of H-Gly-Pro-AMC.HBr make it exceptionally well-suited for high-throughput screening (HTS) applications aimed at identifying and characterizing DPP-IV inhibitors. medkoo.com HTS assays leverage the speed and sensitivity of the fluorescent signal generated upon substrate cleavage. Since the assay is a simple "mix-and-read" format that requires no separation steps, it is highly amenable to automation and miniaturization in multi-well plate formats (e.g., 96, 384, or 1536-well plates). biocompare.com

In a typical HTS setup for DPP-IV inhibitors, the enzyme is pre-incubated with compounds from a screening library before the addition of the H-Gly-Pro-AMC.HBr substrate. A reduction in the rate of fluorescence increase compared to a control (without inhibitor) indicates potential DPP-IV inhibition. This methodology allows for the rapid testing of thousands of compounds.

A 2021 study published in Analytical Methods detailed the development of an HTS assay for DPP-IV inhibitors that utilized human plasma as the enzyme source and H-Gly-Pro-AMC.HBr as the substrate. medkoo.com This demonstrates the substrate's utility in biologically relevant matrices for screening purposes. Research has also employed H-Gly-Pro-AMC.HBr in 96-well plates to assess the DPP-IV inhibitory activity of various hydrolysates and peptides. csic.esmdpi.com The assay typically involves incubating the enzyme and potential inhibitors, then initiating the reaction by adding the substrate and monitoring fluorescence changes over time. csic.esmdpi.com

Table 1: Example HTS Assay Protocol for DPP-IV Inhibition
StepActionDetailsReference
1Dispense ReagentsIn a multi-well plate, add DPP-IV enzyme solution and test compounds (potential inhibitors) or buffer (control). csic.es
2Pre-incubationIncubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. csic.es
3Initiate ReactionAdd H-Gly-Pro-AMC.HBr substrate solution to all wells to start the enzymatic reaction. A final substrate concentration of 25 µM is common. csic.esmdpi.com
4Fluorescence MeasurementImmediately begin kinetic reading in a fluorescence microplate reader (Ex: ~360 nm, Em: ~460 nm), recording data at regular intervals. nih.gov
5Data AnalysisCalculate the rate of reaction (slope of fluorescence vs. time). Determine the percentage of inhibition for each test compound relative to the control. mdpi.com

Robotic Automation in Multi-Well Plate Readers

The integration of robotic automation with multi-well plate readers is critical for maximizing the efficiency and reliability of enzymatic assays using H-Gly-Pro-AMC.HBr, particularly in HTS environments. biocompare.comhudsonlabautomation.com Automated systems dramatically increase throughput and improve data quality by ensuring precise timing and minimizing well-to-well variance associated with manual pipetting. cromatec.romoleculardevices.com

A typical automated workstation consists of a central robotic arm that transports microplates between various modules, such as plate stackers, liquid handlers, incubators, and a multi-mode microplate reader. hudsonlabautomation.com Advanced readers, like the Thermo Scientific Varioskan LUX or the Molecular Devices FlexStation 3, are designed for automation and offer high-performance fluorescence detection. moleculardevices.comthermofisher.com Some systems feature integrated multi-channel pipettors that can add reagents to 96 or 384 wells simultaneously, which is crucial for initiating kinetic assays at a precise time. moleculardevices.com

This level of automation is essential for large-scale screening campaigns. The ability to program complex workflows, from plate preparation and reagent addition to incubation and detection, allows for unattended operation. cromatec.ro The software controlling these systems not only orchestrates the mechanical movements but also manages the data acquisition from the plate reader, linking the fluorescence readings directly to the specific compound in each well. thermofisher.com This seamless integration of liquid handling and detection is fundamental to modern drug discovery and enzyme kinetics research. biocompare.comcromatec.ro

H Gly Pro Amc.hbr in Dipeptidyl Peptidase Iv Dpp Iv Research

Biochemical Characterization of DPP-IV Activity

The use of H-Gly-Pro-AMC.HBr has been fundamental in elucidating the biochemical properties of DPP-IV. Its reliable and sensitive fluorescence-based assay facilitates the precise measurement of enzyme kinetics and substrate preferences. aatbio.com

Determination of Enzyme Kinetic Constants (e.g., K_m, V_max)

The Michaelis-Menten constant (K_m) and maximum velocity (V_max) are critical parameters that define an enzyme's activity. H-Gly-Pro-AMC.HBr serves as a substrate in assays to determine these constants for DPP-IV. By measuring the rate of AMC release at various substrate concentrations, researchers can calculate K_m, which represents the substrate concentration at half-maximal velocity, and V_max, the maximum rate of the reaction. cloudfront.net

For instance, studies have determined the K_m of plasma DPP-IV to be in the range of 13.75–14.35 µM, and for a recombinant standard, it was found to be between 15.3–15.35 µM. cloudfront.net Another study reported the K_m and V_max for DPP-IV from bovine kidney cortex to be approximately 105 µM and 10.0 µmol/min per mg of protein, respectively, using a similar chromogenic substrate. psu.edu These kinetic parameters are crucial for understanding the enzyme's efficiency and for comparing its activity under different conditions or from various sources.

Elucidation of DPP-IV Substrate Specificity

DPP-IV is known to cleave dipeptides from the N-terminus of polypeptides, particularly those with a proline or alanine (B10760859) residue at the penultimate position. aatbio.comnih.gov H-Gly-Pro-AMC.HBr, with its Gly-Pro dipeptide sequence, is a highly specific substrate for DPP-IV. fishersci.comglpbio.com The efficiency with which DPP-IV hydrolyzes this substrate confirms its preference for proline in the P1 position.

The specificity of this substrate allows for its use in various research applications, from purified enzyme systems to complex biological samples like human plasma. nih.gov The release of the fluorescent AMC molecule upon cleavage provides a direct and sensitive measure of DPP-IV's enzymatic action. cloudfront.net

Discovery and Characterization of DPP-IV Modulators

The quest for novel and effective DPP-IV inhibitors is a major focus in drug discovery, particularly for the management of type 2 diabetes. aatbio.com H-Gly-Pro-AMC.HBr is an essential tool in the high-throughput screening and detailed characterization of these potential therapeutic agents. aatbio.com

Screening for Novel DPP-IV Inhibitors from Diverse Sources

Researchers have utilized H-Gly-Pro-AMC.HBr-based assays to screen for DPP-IV inhibitors from a wide array of natural and synthetic sources. These include protein hydrolysates from various food sources like milk, plants, and fish, which have been shown to contain peptides with DPP-IV inhibitory activity. nih.govcsic.es For example, hydrolysates from squid skin have demonstrated significant DPP-IV inhibition. mdpi.com Similarly, studies have investigated lesser mealworm protein as a source of inhibitory peptides. oup.com The assay's simplicity and reliability make it ideal for screening large libraries of compounds to identify potential drug candidates. aatbio.com

Evaluation of Inhibitor Potency (IC50 Determination)

Once potential inhibitors are identified, their potency is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce DPP-IV activity by 50%. The H-Gly-Pro-AMC.HBr assay is routinely used for this purpose.

For instance, the well-known DPP-IV inhibitor sitagliptin (B1680988) has been characterized using this assay. nih.gov In one study, the IC50 of sitagliptin was evaluated at various substrate concentrations to understand its competitive nature. nih.gov Similarly, the inhibitory potential of digested food proteins has been assessed by measuring their IC50 values. For example, digested hemoglobin, caseins, whey, pea, and gluten proteins were found to strongly inhibit intestinal cell DPP-IV activity with an average IC50 value of 2.67 ± 0.7 mg·mL−1. nih.gov In another study, the IC50 for an intestinal digest of a fish byproduct was determined to be 3.70 mg mL−1. mdpi.com

Table 1: IC50 Values of Various DPP-IV Inhibitors

Inhibitor Source IC50 Value Reference
Digested Hemoglobin, Caseins, Whey, Pea, and Gluten Proteins 2.67 ± 0.7 mg·mL−1 nih.gov
Fish Byproduct Intestinal Digest 3.70 mg mL−1 mdpi.com
Berberine 13.3 µM researchgate.net
Diprotin A Reference Inhibitor oup.com
Sitagliptin Characterized nih.gov

Mechanistic Studies of DPP-IV Inhibition

Understanding how an inhibitor interacts with an enzyme is crucial for drug development. H-Gly-Pro-AMC.HBr is employed in kinetic studies to elucidate the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. For example, by measuring the effect of the inhibitor on the K_m and V_max of the enzyme, researchers can deduce its mode of action. Studies on sitagliptin have used this substrate to demonstrate its competitive and reversible inhibition of DPP-IV. nih.gov Progressive curves of substrate hydrolysis in the presence of different concentrations of an inhibitor can also reveal whether the binding is rapid or slow. nih.gov

Assessment of DPP-IV Activity in Complex Biological Systems

The enzymatic activity of DPP-IV is commonly assessed using the fluorogenic substrate H-Gly-Pro-AMC. bioline.org.brcaymanchem.com In this assay, DPP-IV cleaves the bond between the dipeptide Gly-Pro and the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). caymanchem.comabcam.comresearchgate.net The release of free AMC results in a measurable increase in fluorescence, typically at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. caymanchem.comabcam.com This method is favored for its high sensitivity, simplicity, and suitability for high-throughput screening. aatbio.comabcam.com

Quantification of Circulating DPP-IV in Plasma and Serum

The measurement of soluble DPP-IV activity in plasma and serum is a common application of the H-Gly-Pro-AMC assay. This allows researchers to investigate the systemic levels of active DPP-IV, which can be altered in various disease states. plos.org For instance, studies have utilized this method to determine DPP-IV activity in human plasma to evaluate the efficacy of inhibitors like sitagliptin. bioline.org.br The assay typically involves incubating a plasma or serum sample with H-Gly-Pro-AMC and measuring the rate of AMC release over time. bioline.org.brnih.gov

Several studies have established protocols for this quantification. For example, one method involves mixing a 20 μL plasma sample with a reaction buffer and H-Gly-Pro-AMC, incubating at room temperature, and then stopping the reaction with acetic acid before measuring fluorescence. nih.gov Research has shown that the majority of Gly-Pro cleaving activity in plasma is attributable to DPP-IV. promega.com.au This has been validated in studies using DPP-IV knockout mice, where little to no such activity is detected in their plasma and serum. cosmobio.co.jp Furthermore, this assay has been used to demonstrate that circulating DPP-IV activity is lower in colorectal cancer patients compared to healthy individuals and is associated with prognosis. plos.org It has also been used to show increased DPP-IV activity in patients with type 1 diabetes. researchgate.netunizg.hr

Below is a table summarizing typical conditions used for DPP-IV activity assays in plasma:

ParameterValueReference
Sample Volume10-20 µL bioline.org.brnih.gov
SubstrateH-Gly-Pro-AMC bioline.org.brnih.gov
Substrate Concentration40-60 µM bioline.org.brnih.gov
BufferTris-HCl or HEPES based bioline.org.brnih.gov
pH7.4-7.8 bioline.org.brnih.gov
TemperatureRoom Temperature or 37°C researchgate.netnih.gov
Excitation/Emission~360 nm / ~460 nm bioline.org.brnih.gov

Analysis of Membrane-Bound and Soluble DPP-IV in Tissue Homogenates

Beyond circulating fluids, H-Gly-Pro-AMC is instrumental in quantifying DPP-IV activity in tissue homogenates, which contain both membrane-bound and soluble forms of the enzyme. cosmobio.co.jp DPP-IV is expressed in numerous tissues, with high levels found in the kidney and small intestine. abcam.co.jp Analyzing tissue homogenates provides insights into the localized activity of the enzyme, which can be crucial for understanding its physiological and pathological roles in specific organs. The assay procedure is adaptable for tissue samples, often requiring a homogenization step to release the cellular contents, followed by incubation with the fluorogenic substrate. cosmobio.co.jp

Cell-Based Assays for Intracellular and Extracellular DPP-IV Activity

Cell-based assays using H-Gly-Pro-AMC enable the investigation of DPP-IV activity directly in living cells, providing a more physiologically relevant context compared to cell-free assays. tandfonline.com These assays can differentiate between extracellular activity from the membrane-bound form and intracellular activity.

The human intestinal epithelial cell line, Caco-2, is a widely used model for studying intestinal DPP-IV activity. frontiersin.orgnih.gov These cells express DPP-IV on their surface, and the H-Gly-Pro-AMC assay is used to measure this activity in situ. nih.govcsic.es Studies have optimized this assay to be fast, sensitive, and cost-effective. nih.gov For instance, optimal conditions for Caco-2 cells have been identified using cells cultured for 2 days with a 50 µM concentration of Gly-Pro-AMC. nih.gov

This cell-based model is valuable for screening the inhibitory effects of various compounds, such as food-derived peptides, on intestinal DPP-IV. frontiersin.orgcsic.esnih.gov For example, research has shown that casein hydrolysates can inhibit DPP-IV activity in Caco-2 cells in a dose- and time-dependent manner. frontiersin.org In one study, a casein hydrolysate at 5 mg/mL reduced cellular DPP-IV activity by over 60% after a 6-hour treatment. frontiersin.org The assay involves treating the cells with the potential inhibitor, followed by the addition of H-Gly-Pro-AMC and monitoring the fluorescence over time. frontiersin.org

The table below outlines typical findings from DPP-IV inhibition studies on Caco-2 cells.

InhibitorCell LineIC₅₀ ValueReference
SitagliptinCaco-20.6 µM nih.govnih.gov
Lupin Peptide (Lup1)Caco-2207.5 µM nih.gov
Soy Peptide (Soy1)Caco-2223.2 µM nih.gov
Casein Intestinal DigestCaco-20.8-1.2 mg/mL csic.es
Whey Protein DigestCaco-20.8-1.2 mg/mL csic.es

DPP-IV, also known as CD26, is a well-known T-cell activation marker, and its activity on immune cells is a subject of intense research. aatbio.com H-Gly-Pro-AMC has been used in studies with Jurkat T-cells, a human T-lymphocyte cell line, to assess CD26/DPP-IV activity. tandfonline.com These assays can be used to screen for natural substrates of the enzyme by observing competitive inhibition of the fluorescence generated from H-Gly-Pro-AMC. tandfonline.com

Furthermore, DPP-IV is released from adipocytes and is implicated in inducing insulin (B600854) resistance. rndsystems.com Therefore, measuring DPP-IV activity in adipocyte cell cultures is crucial for understanding its role in metabolic diseases. The fluorogenic assay with H-Gly-Pro-AMC provides the necessary sensitivity to detect and quantify this activity in adipocyte models.

H Gly Pro Amc.hbr in Prolyl Endopeptidase Pep Research

Biochemical Characterization of PEP Activity

The fundamental principle behind using H-Gly-Pro-AMC.HBr for enzyme characterization is its fluorogenic nature. The compound itself is weakly fluorescent, but upon enzymatic cleavage of the bond between the proline and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis, allowing for the kinetic analysis of the enzyme.

Although less common than N-terminally blocked substrates for PEP assays, H-Gly-Pro-AMC has been used to characterize certain proline-cleaving peptidases. For instance, a study on an X-prolyl-dipeptidyl peptidase purified from Lactobacillus sakei utilized H-Gly-Pro-AMC to determine its kinetic parameters. The enzyme demonstrated the ability to hydrolyze the substrate, and its affinity for H-Gly-Pro-AMC was quantified. researchgate.net

Enzyme SourceSubstrateKm Value (µM)
Lactobacillus sakei X-prolyl-dipeptidyl peptidaseGly-Pro-AMC29

This table presents the Michaelis-Menten constant (Km) for the hydrolysis of Gly-Pro-AMC by a purified X-prolyl-dipeptidyl peptidase, indicating the substrate concentration at which the reaction rate is half of the maximum.

This characterization demonstrates that, for some proline-specific peptidases, an unprotected N-terminus on the Gly-Pro dipeptide is acceptable for binding and catalysis. However, for many classical prolyl endopeptidases, this is not the case, which influences the substrate selection for specific applications.

Screening and Analysis of PEP Modulators

The screening of compound libraries for potential inhibitors or activators of PEP relies on robust and specific high-throughput assays. A suitable substrate for such screens must be cleaved efficiently by the target enzyme (PEP) but not by other proteases that may be present in the assay system, especially in complex biological samples like cell lysates or plasma.

While H-Gly-Pro-AMC.HBr functions via a convenient fluorescent readout, its utility in specifically screening for PEP modulators is limited by its high reactivity with other peptidases, most notably DPP-IV. nih.gov In studies where both PEP and DPP-IV activity are measured in the same biological samples, researchers typically employ H-Gly-Pro-AMC.HBr specifically for the DPP-IV assay, while a different, more selective substrate is used for the PEP assay. frontiersin.orguantwerpen.be This methodological choice underscores the analytical challenge posed by the substrate's lack of specificity. Using H-Gly-Pro-AMC.HBr in a PEP inhibitor screen without accounting for DPP-IV could lead to false positives, where a compound inhibits DPP-IV rather than the intended PEP target. Therefore, an analysis of H-Gly-Pro-AMC's suitability reveals that for specific PEP modulator screening, it is a less effective tool compared to substrates with N-terminal blocking groups that prevent cleavage by exopeptidases like DPP-IV.

Comparative Substrate Analysis with Other Proline-Containing Peptides

Comparative studies of various proline-containing fluorogenic substrates are crucial for understanding the precise requirements of the PEP active site. These analyses highlight why H-Gly-Pro-AMC.HBr is often subordinate to N-terminally protected peptides, such as Z-Gly-Pro-AMC (benzyloxycarbonyl-Gly-Pro-AMC) or Suc-Gly-Pro-AMC (succinyl-Gly-Pro-AMC), in PEP research.

The key difference lies in the N-terminal blocking group (e.g., Z- or Suc-). Prolyl endopeptidases are endopeptidases, meaning they cleave bonds within a peptide chain rather than at the ends. The presence of an N-terminal blocking group makes substrates like Z-Gly-Pro-AMC resistant to cleavage by aminopeptidases and dipeptidyl peptidases (like DPP-IV), which require a free N-terminus. nih.gov This renders them more specific for endopeptidases like PEP.

Research has shown that many prolyl endopeptidases are either completely inactive or significantly less active towards H-Gly-Pro-AMC compared to its N-blocked counterparts.

EnzymeH-Gly-Pro-AMC ActivityN-Blocked Substrate ActivityReference
Mycobacterium tuberculosis POPTotally InactiveActive on N-Suc-Gly-Pro-AMC frontiersin.org
Leishmania infantum POPLiInactiveActive on Suc-Gly-Pro-AMC frontiersin.org
Antiplasmin-Cleaving Enzyme (APCE/FAP)Low (kcat/Km = 0.4 x 10³ M⁻¹s⁻¹)High (Z-Gly-Pro-AMC kcat/Km = 6.7 x 10³ M⁻¹s⁻¹) nih.gov
Mycobacterium tuberculosis DPPNo endopeptidase activityMarginal activity on Suc-Gly-Pro-AMC biorxiv.org

This table compares the enzymatic activity of various prolyl peptidases on H-Gly-Pro-AMC versus N-terminally blocked substrates, illustrating the general preference of these enzymes for the latter.

For example, a study on prolyl oligopeptidase from Mycobacterium tuberculosis (POPMt) found that the enzyme was active on N-Suc-Gly-Pro-AMC but was completely inactive when tested with H-Gly-Pro-AMC. frontiersin.org Similarly, the prolyl oligopeptidase from Leishmania infantum (POPLi) did not hydrolyze H-Gly-Pro-AMC, whereas other substrates were cleaved effectively. frontiersin.org Furthermore, a comparative kinetic analysis of Antiplasmin-Cleaving Enzyme (APCE), a related prolyl-specific protease, showed that its catalytic efficiency (kcat/Km) for cleaving Z-Gly-Pro-AMC was approximately 18-fold higher than for H-Gly-Pro-AMC. nih.gov This demonstrates that even when cleavage occurs, the absence of an N-terminal blocking group can dramatically reduce the efficiency of the enzymatic reaction for PEP-like enzymes.

Specificity and Cross Reactivity Considerations in H Gly Pro Amc.hbr Assays

Distinguishing H-Gly-Pro-AMC.HBr Hydrolysis by DPP-IV from Other Proteases (e.g., Fibroblast Activation Protein)

Dipeptidyl peptidase IV (DPP-IV) and Fibroblast Activation Protein (FAP) are structurally similar serine proteases that exhibit overlapping substrate specificities. nih.govcuni.cz Both enzymes are capable of cleaving dipeptides from the N-terminus of polypeptides that have a proline residue in the penultimate position (X-Pro). nih.govnih.gov Consequently, both DPP-IV and FAP can hydrolyze H-Gly-Pro-AMC.

Despite this overlap, key differences in their enzymatic activity can be exploited to distinguish them. DPP-IV functions primarily as an exopeptidase, efficiently cleaving N-terminal dipeptides. cuni.cznih.gov In contrast, FAP is unique in that it possesses both exopeptidase and endopeptidase activity, with a strict specificity for cleaving after a Gly-Pro sequence within a peptide chain. nih.govusc.galcapes.gov.br

Research has shown that while both enzymes cleave H-Gly-Pro-AMC, their efficiencies differ. DPP-IV is approximately 100-fold more efficient in its dipeptidyl peptidase activity compared to FAP, making it the dominant enzyme in hydrolyzing substrates like H-Gly-Pro-AMC in many contexts. cuni.cz Conversely, FAP demonstrates a preference for N-acylated Gly-Pro substrates (e.g., Ac-Gly-Pro), which are poor substrates for DPP-IV. nih.gov This differential substrate preference is a critical factor in designing selective assays. FAP's primary endopeptidase activity shows a high degree of specificity for the X-Gly-Pro motif, a characteristic not shared by DPP-IV. cuni.cz

Other proteases that can cleave post-proline residues include DPP8 and DPP9, which, like DPP-IV, are exopeptidases. nih.gov Therefore, when using H-Gly-Pro-AMC, the potential for cross-reactivity with these related enzymes must also be considered.

Methodological Strategies for Resolving Overlapping Protease Activities

To accurately measure the activity of a specific protease in a sample containing multiple, related enzymes, several methodological strategies are employed. The most common and effective approach is the use of selective inhibitors.

Conversely, to isolate DPP-IV activity, specific FAP inhibitors can be used. Research has led to the development of such selective inhibitors. For instance, Ac-Gly-boroPro has been identified as a FAP-selective inhibitor, showing significantly lower affinity for other prolyl peptidases, including DPP-IV. nih.gov Other compounds have been developed to be potent and selective for FAP over both DPPs and prolyl oligopeptidase (PREP). nih.gov

A summary of inhibitors and their selectivity is presented below:

InhibitorPrimary TargetSelectivity NotesReference
Ac-Gly-boroProFAPHighly selective for FAP over DPP-IV, DPP-7, DPP-8, DPP-9, and PREP. nih.gov
Talabostat (Val-boroPro)DPP-IVPotent DPP-IV inhibitor, but also inhibits FAP. Not highly selective. nih.gov
Sitagliptin (B1680988)DPP-IVHighly selective inhibitor for DPP-IV. Used to parse out DPP-IV activity. glucagon.com
N-(pyridine-4-carbonyl)-d-Ala-boroProFAPPotent FAP inhibitor with selectivity over both DPPs and PREP. nih.gov

Substrate Modification: Another strategy involves designing fluorogenic substrates that are more specific to a particular enzyme. As FAP prefers N-acylated Gly-Pro sequences, substrates like Z-Gly-Pro-AMC are more selectively cleaved by FAP and PREP compared to H-Gly-Pro-AMC, which is preferred by DPP-IV. cuni.cznih.govmdpi.com By comparing the hydrolysis rates of different substrates (e.g., H-Gly-Pro-AMC vs. Z-Gly-Pro-AMC) in the same sample, researchers can infer the relative activities of DPP-IV versus FAP/PREP. nih.gov

Interpretation of Assay Results in the Context of Multi-Protease Environments

When interpreting results from H-Gly-Pro-AMC assays in environments where DPP-IV, FAP, and other DPPs may coexist, it is crucial to avoid attributing all measured fluorescence to DPP-IV activity alone. The overlapping substrate specificity necessitates a more nuanced analysis. nih.govnih.gov

The recommended approach for accurate interpretation involves a multi-step process:

Baseline Measurement: Measure the total rate of H-Gly-Pro-AMC hydrolysis in the sample.

Inhibitor-Based Differentiation: Perform parallel assays where the sample is pre-treated with specific inhibitors.

To quantify DPP-IV activity, use a highly selective DPP-IV inhibitor (e.g., sitagliptin). The difference in hydrolysis rate between the untreated and inhibitor-treated sample represents the DPP-IV-specific activity. glucagon.com

To quantify FAP activity, use a FAP-specific inhibitor. The reduction in activity upon addition of the FAP inhibitor indicates the contribution of FAP. nih.gov

Confirmation with Multiple Substrates: Where possible, confirm findings using a panel of substrates with different selectivities. For example, if high FAP activity is suspected after using inhibitors, this can be confirmed by demonstrating robust hydrolysis of a FAP-preferring substrate like Z-Gly-Pro-AMC. nih.govmdpi.com

Translational Applications and Future Directions for H Gly Pro Amc.hbr Research

Contributions to Drug Discovery and Development Programs

The measurement of enzyme activity is a cornerstone of drug discovery, enabling high-throughput screening (HTS) for potential inhibitors. bpsbioscience.com H-Gly-Pro-AMC.HBr is integral to this process for DPP-IV, a significant therapeutic target in several diseases. aatbio.com

DPP-IV plays a critical role in glucose metabolism by degrading incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). oatext.comprospecbio.com These hormones are vital for maintaining glucose homeostasis, and their rapid inactivation by DPP-IV is a key factor in the pathophysiology of type 2 diabetes. prospecbio.comabcam.com Consequently, inhibiting DPP-IV is a major therapeutic strategy for managing this metabolic disorder. aatbio.comdbaitalia.it

H-Gly-Pro-AMC.HBr serves as the foundational substrate in fluorometric assays designed to screen for and characterize DPP-IV inhibitors. bpsbioscience.commedkoo.com When H-Gly-Pro-AMC.HBr is cleaved by DPP-IV, it releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). abcam.commedchemexpress.com The intensity of this fluorescence is directly proportional to the enzyme's activity. In the presence of a potential inhibitor, the rate of fluorescence release decreases, allowing researchers to quantify the inhibitor's potency (often expressed as an IC50 value).

Research utilizing this substrate has been pivotal in the development of antidiabetic drugs. For instance, studies have employed H-Gly-Pro-AMC.HBr to assess the inhibitory effects of compounds like vildagliptin (B1682220), demonstrating their ability to fully inhibit DPP-IV activity in plasma. nih.gov Beyond synthetic drugs, this assay is also used to investigate the potential of natural sources for managing diabetes. Researchers have used H-Gly-Pro-AMC.HBr to identify and quantify the DPP-IV inhibitory activity of bioactive peptides derived from various food proteins, such as those from tilapia byproducts or other dietary sources, suggesting their potential as functional food ingredients for diabetes management. mdpi.commdpi.com

Table 1: Research Findings on DPP-IV Inhibition in Metabolic Disorders using H-Gly-Pro-AMC.HBr

Research Area Key Finding Significance Reference(s)
Pharmaceutical Development Assessed the efficacy of vildagliptin in conscious dogs, showing full inhibition of plasma DPP-IV activity. Confirmed the mechanism of action for a key antidiabetic drug in a preclinical model. nih.gov
Nutraceutical Research Quantified the DPP-IV inhibitory capacity of peptides from digested food proteins (e.g., hemoglobin, casein). Identified potential dietary interventions for improving glycemic control. mdpi.com
High-Throughput Screening Enabled HTS of small molecule libraries to identify novel DPP-IV inhibitors. Accelerated the discovery of new therapeutic candidates for type 2 diabetes. bpsbioscience.comaatbio.com

The role of DPP-IV and related prolyl peptidases extends beyond metabolic control, with emerging evidence linking them to neuroinflammation and neurodegenerative processes. Research has suggested that DPP-IV inhibitors could represent a potential therapeutic avenue for conditions such as multiple sclerosis. uc.pt In this context, H-Gly-Pro-AMC.HBr-based assays are valuable for screening compound libraries to identify molecules that can modulate the activity of DPP-IV in the central nervous system. While H-Gly-Pro-AMC.HBr is highly specific for DPP-IV, other similar substrates like Suc-Gly-Pro-AMC are used for related enzymes like prolyl endopeptidases, which are also implicated in neurodegenerative disease research. The exploration of DPP-IV's role in neurological health is an expanding field where this fluorogenic substrate continues to be a critical research tool.

Identification of Therapeutic Candidates for Metabolic Disorders (e.g., Type 2 Diabetes)

Development of Advanced Fluorogenic Probes and Biosensors

The success and utility of H-Gly-Pro-AMC.HBr as a fluorogenic probe have spurred the development of more advanced tools for enzyme analysis. cymitquimica.commedchemexpress.com The fundamental principle—linking a peptide sequence specific to a target protease to a fluorophore that is quenched until cleavage—is now being applied to create novel probes and biosensors with enhanced capabilities.

Researchers are designing new substrates for DPP-IV and other enzymes with improved specificity, different fluorescence wavelengths to allow for multiplexing (measuring multiple enzyme activities simultaneously), and suitability for in-situ analysis. bas.bg For example, novel fluorogenic substrates have been developed to detect DPP-IV activity directly within tissue sections, providing spatial information about enzyme function in both healthy and diseased states. bas.bg These advancements are crucial for applications in diagnostics and for gaining a deeper understanding of the enzymatic activity in its native biological context. bas.bg

Integration with -Omics Technologies for Systems Biology Approaches

Modern biomedical research increasingly relies on systems biology, which integrates large-scale datasets from genomics, proteomics, and metabolomics to model complex biological systems. dbaitalia.it High-throughput screening (HTS) is a critical component of this approach, and H-Gly-Pro-AMC.HBr is ideally suited for this application. bpsbioscience.comaatbio.com

Assay kits based on H-Gly-Pro-AMC.HBr are designed for a simple, one-step process that can be performed in 96-well plates, making them scalable for screening thousands of compounds. bpsbioscience.com This capability is essential for "functional proteomics" or "chemoproteomics," where the goal is to screen the effects of many small molecules on specific enzyme targets. The quantitative data on DPP-IV activity generated from these screens can be integrated with other -omics data (e.g., gene expression, metabolite levels) to build comprehensive models of cellular networks and disease pathways. For example, measuring DPP-IV activity in serum or cell culture supernatants can provide a functional readout that complements proteomic analysis of protein levels. nih.gov

Emerging Applications in Diagnostics and Biomarker Discovery

There is growing interest in using DPP-IV activity as a biomarker for various diseases. bas.bg Elevated or altered DPP-IV activity has been associated with conditions beyond diabetes, including liver damage and certain types of cancer. bas.bgnih.gov H-Gly-Pro-AMC.HBr provides a reliable and highly sensitive method to measure this activity in clinical samples such as plasma. nih.govnih.gov

The ability to accurately quantify DPP-IV activity can aid in:

Disease Diagnosis: DPP-IV is considered a marker enzyme for certain pathologies, and its activity level could support diagnostic assessments. bas.bg

Prognosis and Monitoring: Tracking changes in DPP-IV activity over time may help in assessing disease progression or the response to therapy. bas.bg

Biomarker Panels: DPP-IV activity can be included in a panel of multiple biomarkers to increase diagnostic accuracy for complex diseases.

The development of assays using H-Gly-Pro-AMC.HBr and next-generation fluorogenic probes is therefore a key area of translational research, aiming to move these tools from the research laboratory into the clinical diagnostics setting. bas.bg

Table 2: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
H-Gly-Pro-AMC.HBr (Gly-Pro-7-amido-4-methylcoumarin hydrobromide) 44146781
7-Amino-4-methylcoumarin (AMC) 7149
Vildagliptin 6918537
Sitagliptin (B1680988) 4369359
Suc-Gly-Pro-AMC 135891469
Glucose 5793
Insulin (B600854) 5281980
Glucagon 16212972

Q & A

Q. Q1: What are the established protocols for synthesizing and purifying H-Pro-AMC.HBr, and how do variations in reaction conditions affect yield and purity?

Methodological Answer:

  • Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc-protected proline and AMC derivatives. Critical parameters include coupling reagent choice (e.g., HBTU vs. DIC/HOBt), solvent (DMF or DCM), and temperature .

  • Purification via reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Yield optimization requires monitoring by LC-MS and adjusting reaction time (e.g., 24–48 hours) .

  • Data Table Example:

    ConditionYield (%)Purity (%)
    HBTU, DMF, 25°C6595
    DIC/HOBt, DCM, 4°C7298

Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Use NMR spectroscopy (¹H, ¹³C) to confirm peptide backbone and AMC moiety. Key signals: proline δ-CH₂ (1.8–2.2 ppm), AMC aromatic protons (7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) for molecular weight verification (expected [M+H]⁺: 432.18 Da). Discrepancies >0.01 Da suggest incomplete deprotection or side reactions .
  • FTIR for amide bond confirmation (1640–1680 cm⁻¹) and Br⁻ counterion identification (broad peak ~3400 cm⁻¹) .

Advanced Research Questions

Q. Q3: What experimental strategies resolve contradictions in reported enzymatic cleavage rates of this compound across different protease assays?

Methodological Answer:

  • Controlled variable testing: Compare buffer pH (e.g., Tris vs. phosphate), ionic strength, and temperature. For example, cathepsin K activity varies significantly at pH 5.5 vs. 7.0 .
  • Statistical validation: Apply ANOVA to assess inter-assay variability. If p < 0.05, use Bland-Altman plots to identify systematic biases .
  • Protease specificity profiling: Use multiplexed fluorogenic substrates (e.g., this compound vs. Z-FR-AMC) to rule out cross-reactivity .

Q. Q4: How can computational modeling (e.g., MD simulations) predict this compound’s binding affinity to understudied proteases?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina with protease crystal structures (PDB ID: e.g., 1MEM for caspase-3). Focus on AMC’s fluorophore interactions with active-site residues .
  • MD simulations (GROMACS): Run 100-ns trajectories to assess binding stability. Metrics: RMSD (<2.0 Å acceptable), hydrogen bond occupancy (>50% critical for affinity) .
  • Validation: Correlate in silico ΔG values with experimental IC₅₀ data. Discrepancies >1 kcal/mol suggest force field inaccuracies .

Q. Q5: What are the limitations of using this compound in high-throughput screening (HTS) for protease inhibitors, and how can researchers mitigate them?

Methodological Answer:

  • Limitations:
    • Autofluorescence interference (AMC’s excitation/emission: 380/460 nm).
    • Non-specific hydrolysis in complex biological matrices (e.g., serum).
  • Mitigation strategies:
    • Use quenchers (e.g., sodium azide) to reduce background noise .
    • Normalize data using internal controls (e.g., non-cleavable D-Pro-AMC analog) .
    • Data Table Example:
ConditionSignal-to-Noise Ratio
No quencher5:1
0.1% sodium azide20:1

Q. Q6: How should researchers design experiments to assess this compound’s stability under physiological conditions (e.g., plasma, lysosomal pH)?

Methodological Answer:

  • Stability assays: Incubate this compound in human plasma (37°C, pH 7.4) or simulated lysosomal buffer (pH 4.5, cathepsin L). Monitor degradation via HPLC at 0, 1, 6, 24 hours .
  • Kinetic analysis: Fit data to first-order decay models (k = ln(2)/t₁/₂). Half-life <1 hour indicates poor suitability for in vivo studies .
  • Metabolite identification: Use LC-MS/MS to characterize breakdown products (e.g., free AMC or Pro-AMC fragments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.